Group III mGluR Agonist Potency: Phospho-L-serine vs. L-AP4
Phospho-L-serine acts as an agonist at Group III mGluRs, with EC₅₀ values of 2-5 µM at mGluR4a and mGluR6 [1]. In contrast, the classical Group III mGluR agonist L-AP4 exhibits significantly higher potency at these subtypes, with EC₅₀ values of 0.13 µM for mGluR4 and 1.0 µM for mGluR6 [2]. This 15- to 38-fold difference in potency makes Phospho-L-serine a lower-affinity, more modulatory tool compared to the potent, saturating agonist L-AP4, allowing for nuanced investigation of receptor function.
| Evidence Dimension | Agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | mGluR4a: 2-5 µM; mGluR6: 2-5 µM |
| Comparator Or Baseline | L-AP4: mGluR4: 0.13 µM; mGluR6: 1.0 µM |
| Quantified Difference | mGluR4: ~15-38x less potent; mGluR6: ~2-5x less potent |
| Conditions | HEK293 cells expressing recombinant receptors, cAMP assay for mGluR4, functional assay for mGluR6 |
Why This Matters
Selecting Phospho-L-serine over L-AP4 is necessary when studying partial or submaximal receptor activation, avoiding the ceiling effect of a potent agonist and enabling discrimination of downstream signaling thresholds.
- [1] Bertin Bioreagent. (2024). O-Phospho-L-Serine Biochemicals. CAT N°: 16151. Retrieved from https://www.bertin-bioreagent.com View Source
- [2] Biocrick. (n.d.). L-AP4 Product Information. Retrieved from https://biocrick.cn/L-AP4.html View Source
